molecular formula C18H14F3N3O4 B2394085 2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide CAS No. 861207-04-7

2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

货号: B2394085
CAS 编号: 861207-04-7
分子量: 393.322
InChI 键: RFSPZHNDGPIPQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine class, characterized by a fused benzene and oxazine ring system. The carbohydrazide (-CONHNH₂) group at position 2 and the 3-(trifluoromethyl)benzoyl substituent at N' distinguish it from simpler benzoxazine derivatives.

属性

IUPAC Name

2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-4H-1,4-benzoxazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4/c1-17(15(26)22-12-7-2-3-8-13(12)28-17)16(27)24-23-14(25)10-5-4-6-11(9-10)18(19,20)21/h2-9H,1H3,(H,22,26)(H,23,25)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSPZHNDGPIPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NNC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide (CAS No. 861207-04-7) is a compound of interest due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, cytotoxic, and enzyme inhibitory effects, drawing from various research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14F3N3O4
  • Molecular Weight : 393.32 g/mol
  • Density : 1.404 g/cm³
  • Boiling Point : 648.1 ± 55.0 °C (predicted) .

Antimicrobial Activity

Research has shown that derivatives of hydrazinecarboxamides, including those related to this compound, exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance:

  • Mycobacterium tuberculosis : Compounds with similar structures demonstrated inhibition against both M. tuberculosis and non-tuberculous mycobacteria, with minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM .
  • Gram-positive bacteria : The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus and other Gram-positive cocci .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : A study reported moderate inhibition of AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE . This suggests potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial.

Cytotoxicity

Cytotoxicity studies indicate that derivatives of this compound do not exhibit significant cytostatic properties on eukaryotic cell lines such as HepG2 and MonoMac6, suggesting a favorable safety profile for further development .

Case Study 1: Antimycobacterial Activity

A series of experiments were conducted to evaluate the antimycobacterial activity of various derivatives related to the compound. The results indicated that while some derivatives showed negligible activity at high concentrations (1000 µM), others like the N-hexyl derivative exhibited an MIC of 250 µM against M. tuberculosis .

Case Study 2: Enzyme Inhibition Profile

In a comparative study of enzyme inhibition, certain derivatives showed lower IC50 values than clinically used drugs like rivastigmine for AChE inhibition, indicating potential as therapeutic agents in neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectMIC/IC50 Values
AntimicrobialMycobacterium tuberculosisInhibition62.5 - 250 µM
AntimicrobialGram-positive bacteriaInhibitionVariable
Enzyme InhibitionAChEModerate inhibition27.04 - 106.75 µM
Enzyme InhibitionBuChEModerate inhibition58.01 - 277.48 µM
CytotoxicityHepG2, MonoMac6No significant cytostatic effectNot applicable

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide as anticancer agents. The compound's structural characteristics allow it to interact with biological targets effectively. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antidiabetic Properties

In addition to anticancer applications, there is emerging evidence that such compounds may also exhibit antidiabetic properties. The molecular docking studies suggest that these compounds can interact with key enzymes involved in glucose metabolism, making them potential candidates for diabetes treatment .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure of synthesized compounds .

Polymer Chemistry

The benzoxazine structure is also significant in polymer chemistry, where it can be used to synthesize thermosetting polymers with high thermal stability and mechanical strength. The incorporation of trifluoromethyl groups enhances the thermal and chemical resistance of these materials .

Coatings and Adhesives

Due to their excellent adhesion properties and resistance to solvents and heat, benzoxazine-based materials are being explored for use in coatings and adhesives. These applications leverage the unique properties of the compound to improve performance in industrial settings .

Case Studies and Research Findings

StudyApplicationFindings
AnticancerIdentified as a potential agent against various cancer cell lines; mechanisms include apoptosis induction.
Material ScienceDemonstrated high thermal stability in polymer formulations; effective as coatings due to enhanced adhesion properties.
AntidiabeticMolecular docking studies indicate interaction with glucose metabolism enzymes; potential for diabetes treatment development.

相似化合物的比较

Structural Analogs in the Benzoxazine/Benzothiazine Family

The compound shares structural motifs with several derivatives (Table 1):

Compound Name Core Structure Substituents Functional Groups Key Features Reference
2-Methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide Benzoxazine 3-(Trifluoromethyl)benzoyl at N'; methyl at position 2 Carbohydrazide Chelation potential; high lipophilicity
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide Benzothiazine 4-(Trifluoromethyl)phenyl at acetamide Acetamide Enhanced electron-withdrawing effects
N-[2-Methyl-4-(2-methyl-2-propen-1-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-3,5-bis(trifluoromethyl)benzamide Benzoxazine 3,5-Bis(trifluoromethyl)benzamide at position 6; allyl at position 4 Carboxamide Increased steric bulk; dual CF₃ groups
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide Benzothiazine 2-(Trifluoromethyl)phenyl at acetamide Acetamide Ortho-substitution influences binding
N-(2,4-Difluorophenyl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxamide 1,1-dioxide Benzothiazine (sulfone) 2,4-Difluorophenyl at carboxamide; sulfone at positions 1,1 Carboxamide, sulfone High polarity; acidic pKa (-1.78)
Key Observations:

Core Heterocycle Differences :

  • Benzoxazines (oxygen in the heterocycle) exhibit higher electron density compared to benzothiazines (sulfur), affecting reactivity and interaction with biological targets. For example, benzothiazines may engage in stronger van der Waals interactions due to sulfur's polarizability .
  • Sulfone derivatives (e.g., ) show markedly increased polarity and acidity, altering solubility and pharmacokinetic profiles.

Functional Group Variations :

  • Carbohydrazide vs. Carboxamide/Acetamide : The carbohydrazide group in the target compound can act as a bidentate ligand for metals, unlike carboxamides, which are typically hydrogen-bond acceptors. This property is critical in catalysis or metalloenzyme inhibition .
  • Trifluoromethyl Positioning : Substitution at para positions (e.g., ) enhances steric accessibility, whereas ortho-substituted analogs (e.g., ) may hinder binding to planar active sites.

Benzothiazine acetamides (e.g., ) demonstrate structural similarities to known antihypoxant and antioxidant agents, though direct activity data for the target compound remain unreported .

常见问题

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of benzoxazine intermediates with hydrazide derivatives. Key steps include:

  • Hydrazide formation : Reacting benzoxazine carbonyl groups with hydrazine derivatives under reflux in ethanol or tetrahydrofuran (THF) .
  • Trifluoromethyl introduction : Using 3-(trifluoromethyl)benzoyl chloride as an acylating agent in the presence of potassium carbonate (K₂CO₃) as a base .
  • Microwave-assisted synthesis : Accelerating reaction kinetics for hydrazone formation (e.g., 60–90 minutes at 80–100°C) .

Optimization strategies :

  • Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity .
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Hydrazide formationEtOH, reflux, 8–12 hrs60–75%
AcylationK₂CO₃, CH₃CN, 24 hrs80–90%

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to confirm purity >95% .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120 ppm in ¹³C) and hydrazide NH protons (δ 9–10 ppm) .
  • ESI-MS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₈H₁₅F₃N₃O₃: 378.11) .
    • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Q. What solvents and reaction conditions are optimal for the condensation of benzoxazine intermediates with hydrazide derivatives?

  • Solvents : Ethanol (for high solubility of hydrazides) or THF (for temperature-sensitive reactions) .
  • Catalysts : Dropwise addition of acetic acid to protonate the hydrazide, enhancing nucleophilicity .
  • Temperature : 70–80°C for 6–8 hours under nitrogen atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can researchers analyze contradictory data in the characterization of this compound’s crystal structure?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve discrepancies between predicted and observed bond lengths/angles. For example, dihedral angles in benzoxazine rings may vary due to packing effects .
  • Computational validation : Compare experimental SC-XRD data with density functional theory (DFT)-optimized structures to identify steric or electronic distortions .
  • Thermogravimetric analysis (TGA) : Assess thermal stability to rule out polymorphic transitions affecting crystallinity .

Q. What strategies are effective in optimizing reaction yields when introducing the trifluoromethyl group?

  • Electrophilic substitution : Use trifluoromethylating agents like Umemoto’s reagent in dichloromethane at −20°C to minimize side reactions .
  • Protecting groups : Temporarily block reactive sites (e.g., NH hydrazide) with tert-butoxycarbonyl (Boc) before trifluoromethylation .
  • Microwave irradiation : Enhance reaction rates and selectivity (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

Q. How can molecular docking studies be designed to predict interactions between this compound and biological targets?

  • Target selection : Prioritize enzymes with benzoxazine-binding pockets (e.g., cyclooxygenase-2 or kinase inhibitors) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to simulate ligand-receptor binding .
  • Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with in vitro bioactivity data to refine models .

Q. What methodologies are used to investigate the metabolic stability of this compound in vitro?

  • Hepatic microsomal assays : Incubate the compound with rat liver microsomes and NADPH, followed by LC-MS/MS to quantify parent compound degradation over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition .
  • Half-life (t₁/₂) calculation : Apply first-order kinetics to metabolic degradation data .

Q. How should researchers approach reconciling discrepancies between computational predictions and experimental bioactivity data?

  • Data triangulation : Cross-validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories) to assess binding mode stability .
  • Experimental controls : Repeat bioassays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to identify outliers .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。